Harringtonine

Vue d'ensemble

Description

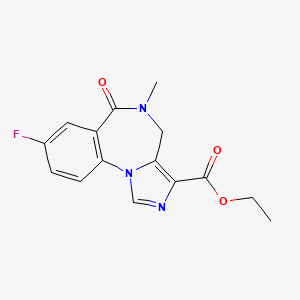

Harringtonine is a natural alkaloid extracted from the plant genus Cephalotaxus. It has garnered significant attention due to its potent anticancer properties, particularly in the treatment of hematological malignancies such as leukemia . This compound and its derivatives, including homothis compound, have been used as therapeutic agents worldwide .

Applications De Recherche Scientifique

Harringtonine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a starting material for synthesizing various derivatives with potential therapeutic applications . Its unique structure makes it an interesting subject for studying complex organic reactions and developing new synthetic methodologies .

Biology: In biological research, this compound is used to study its effects on cellular processes, such as protein synthesis and cell cycle regulation . It serves as a valuable tool for understanding the molecular mechanisms underlying cancer and other diseases .

Medicine: this compound’s most notable application is in medicine, where it is used as an anticancer agent . It has shown efficacy in treating various types of leukemia and other hematological malignancies . Clinical trials and studies continue to explore its potential in treating solid tumors and other cancers .

Industry: In the pharmaceutical industry, this compound is used to develop and manufacture anticancer drugs . Its derivatives, such as homothis compound, are formulated into injectable medications for clinical use .

Mécanisme D'action

Target of Action

Harringtonine, also known as Homothis compound (HHT), is a plant alkaloid that primarily targets the protein synthesis machinery of cells . It interacts with the ribosomal A-site, which is crucial for the elongation step of protein synthesis .

Mode of Action

this compound exerts its effects by binding to the A-site of ribosomes, thereby preventing the elongation of the nascent polypeptide chain during translation . This unique mechanism of action disrupts the initial elongation step of protein synthesis .

Biochemical Pathways

By inhibiting the elongation step of protein synthesis, this compound affects multiple biochemical pathways. As protein synthesis is a fundamental cellular process, its inhibition can alter various physiological pathways, leading to a multifaceted approach to disease management .

Pharmacokinetics

this compound’s pharmacokinetics have been studied in the context of combination therapies. For instance, in a study involving patients with Chronic Myeloid Leukemia (CML) who had a suboptimal response to imatinib alone, this compound was administered subcutaneously at a dose of 1.25 mg/m² twice daily for 1 day every 28 days, supplemented with ongoing imatinib therapy .

Result of Action

The primary result of this compound’s action is the disruption of protein synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells . This makes this compound effective in the treatment of various hematological malignancies and cancers .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the natural purification of this compound and its analogs has caused significant damage to the environment . Additionally, the compound’s effectiveness can be affected by factors such as the patient’s overall health, the presence of other medications, and specific characteristics of the disease being treated.

Analyse Biochimique

Biochemical Properties

Harringtonine has a unique mechanism of action by preventing the initial elongation step of protein synthesis . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and interactions.

Cellular Effects

This compound has shown significant promise in treating various hematological malignancies and cancers, offering a multifaceted approach to disease management . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It prevents the initial elongation step of protein synthesis .

Temporal Effects in Laboratory Settings

It is known that this compound induces the breakdown of polyribosomes to monosomes with concomitant release of completed globin chains .

Metabolic Pathways

It is known that this compound has a unique mechanism of action by preventing the initial elongation step of protein synthesis .

Transport and Distribution

It is known that this compound has a unique mechanism of action by preventing the initial elongation step of protein synthesis .

Subcellular Localization

It is known that this compound has a unique mechanism of action by preventing the initial elongation step of protein synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Harringtonine is primarily obtained from the leaves, bark, and seeds of Cephalotaxus species . The extraction process involves several steps, including solvent extraction and purification. Chemical synthesis methods have also been developed to produce this compound, involving complex organic reactions and specific reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Cephalotaxus plants. The process includes harvesting the plant material, drying, and extracting the active compounds using solvents such as ethanol or methanol . The crude extract is then purified through various chromatographic techniques to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Harringtonine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic properties or to synthesize derivatives.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles .

Major Products: The major products formed from these reactions include various derivatives of this compound, such as homothis compound and isothis compound . These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

- Homoharringtonine

- Isothis compound

- Deoxythis compound

Propriétés

Numéro CAS |

26833-85-2 |

|---|---|

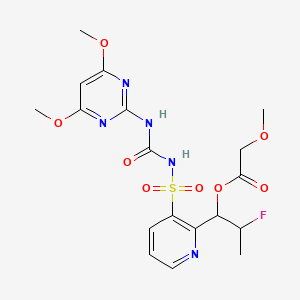

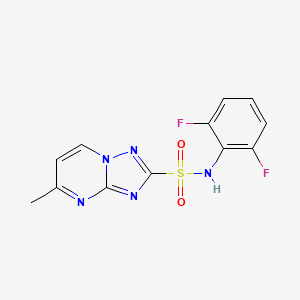

Formule moléculaire |

C28H37NO9 |

Poids moléculaire |

531.6 g/mol |

Nom IUPAC |

1-O-[(6S)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate |

InChI |

InChI=1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3/t23?,24?,27-,28?/m1/s1 |

Clé InChI |

HAVJATCHLFRDHY-UHQSDWAMSA-N |

SMILES |

CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

SMILES isomérique |

CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@]2(CCC5)C=C1OC)OCO4)O)O |

SMILES canonique |

CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

26833-85-2 |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

harringtonine harringtonine hydrochloride harringtonine, (R)-isomer harringtonine, (S)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.